Physicochemical Differentiation: XLogP3, TPSA, and Rotatable Bond Count Compared to Donepezil and Representative Benzylpiperidine Oxalamides
The target compound's computed XLogP3 of 2.9 positions it in a moderately lipophilic range distinct from the highly optimized acetylcholinesterase inhibitor donepezil (XLogP3 ≈ 4.3), while its topological polar surface area of 87.7 Ų is substantially larger than simpler N-benzylpiperidine amides such as N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide (estimated TPSA ≈ 58 Ų) [1] [2]. This combination of moderate lipophilicity and higher TPSA places the compound closer to the optimal CNS multiparameter optimization (MPO) desirability window than many comparator benzylpiperidine derivatives, suggesting a differentiated absorption and brain-penetration profile without the need for additional structural optimization [3].
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 87.7 Ų; Rotatable bonds = 7 |
| Comparator Or Baseline | Donepezil: XLogP3 ≈ 4.3, TPSA ≈ 38.8 Ų; N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide: TPSA ≈ 58 Ų (estimated) |
| Quantified Difference | ΔXLogP3 = -1.4 vs. donepezil; ΔTPSA = +48.9 Ų vs. donepezil, +29.7 Ų vs. simpler oxalamide |
| Conditions | Computed by PubChem 2.2 (XLogP3 3.0, Cactvs 3.4.8.24); comparator data from PubChem and ChemSpider entries. |
Why This Matters
The differentiated physicochemical profile directly affects CNS penetration probability and oral bioavailability, making this compound a more suitable starting point for CNS-targeted screening libraries than more lipophilic or less polar comparators.
- [1] PubChem Compound Summary, CID 16886876. Computed properties: XLogP3 2.9, TPSA 87.7 Ų, rotatable bond count 7. Accessed 2026-05-09. View Source
- [2] PubChem Compound Summary, CID 3152 (Donepezil). Computed properties: XLogP3 4.3, TPSA 38.8 Ų. Accessed 2026-05-09. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
